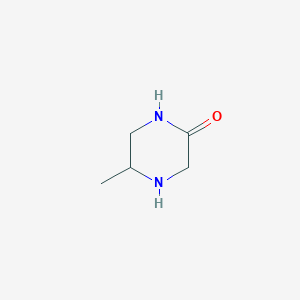

5-Methylpiperazin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methylpiperazin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O/c1-4-2-7-5(8)3-6-4/h4,6H,2-3H2,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SODLPCCEKPQWAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC(=O)CN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

907973-06-2 | |

| Record name | 5-methylpiperazin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (5S)-5-Methylpiperazin-2-one: Properties, Synthesis, and Analysis

Introduction: The Value of Chiral Scaffolds in Modern Drug Discovery

In the landscape of medicinal chemistry, the piperazine ring is considered a "privileged scaffold."[1][2] Its unique combination of structural rigidity, basicity, and the capacity for substitution at two distinct nitrogen atoms allows for the fine-tuning of physicochemical and pharmacokinetic properties.[1] When chirality is introduced, as in (5S)-5-Methylpiperazin-2-one, the scaffold's utility is magnified, offering a three-dimensional vector for probing the chiral environment of biological targets. This guide provides a comprehensive technical overview of (5S)-5-Methylpiperazin-2-one, a versatile building block for the synthesis of complex, stereochemically defined molecules. We will delve into its core chemical properties, provide a robust synthetic protocol, detail methods for its stereochemical analysis, and discuss its application in creating next-generation therapeutics.

Part 1: Core Chemical and Physical Properties

(5S)-5-Methylpiperazin-2-one is a cyclic diamide derivative featuring a single stereocenter at the C5 position. This chirality is fundamental to its role as a building block in asymmetric synthesis.

Chemical Identity

-

IUPAC Name : (5S)-5-methylpiperazin-2-one

-

CAS Number : 1240583-20-3[3]

-

Molecular Formula : C₅H₁₀N₂O[3]

-

Canonical SMILES : C[C@H]1CNC(=O)CN1[3]

Physicochemical Data

The experimental physicochemical data for (5S)-5-Methylpiperazin-2-one is not widely reported in peer-reviewed literature. The data presented below combines values from computational models and supplier databases, providing a reliable estimation for experimental planning.

| Property | Value | Source / Method |

| Molecular Weight | 114.15 g/mol | PubChem (Computed)[4] |

| LogP | -0.9057 | ChemScene (Computed)[3] |

| Topological Polar Surface Area (TPSA) | 41.13 Ų | ChemScene (Computed)[3] |

| Hydrogen Bond Donors | 2 | ChemScene (Computed)[3] |

| Hydrogen Bond Acceptors | 2 | ChemScene (Computed)[3] |

| Purity (Typical) | ≥98% | ChemScene[3] |

| Physical Form | Expected to be a white to off-white solid or a high-boiling point oil. | N/A |

| Storage Conditions | Sealed in a dry environment at room temperature. | Sunway Pharm[2] |

Expert Insight: The negative LogP value indicates high hydrophilicity, suggesting good solubility in polar protic solvents like water, methanol, and ethanol. This is a key consideration for reaction setup and purification. The two hydrogen bond donors (the two N-H groups) and two acceptors (the carbonyl oxygen and the non-acylated nitrogen) make this molecule an excellent scaffold for forming interactions with biological targets.[1]

Part 2: Spectroscopic Characterization (Predicted)

As experimental spectra are not publicly available, this section provides a predicted Nuclear Magnetic Resonance (NMR) analysis based on established chemical shift principles and data from analogous structures.[5][6] This serves as a robust guide for researchers to confirm the identity and purity of synthesized material.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.80 | br s | 1H | NH -1 | Amide protons are typically broad and downfield. |

| ~3.40 | m | 1H | CH -5 | Methine proton adjacent to a nitrogen and methyl group. |

| ~3.25 | d (J ≈ 17 Hz) | 1H | CH ₂-3 (a) | Diastereotopic proton on the carbon alpha to the carbonyl. |

| ~3.10 | d (J ≈ 17 Hz) | 1H | CH ₂-3 (b) | Diastereotopic proton on the carbon alpha to the carbonyl. |

| ~2.90 | dd | 1H | CH ₂-6 (a) | Diastereotopic proton on the carbon between two nitrogens. |

| ~2.75 | dd | 1H | CH ₂-6 (b) | Diastereotopic proton on the carbon between two nitrogens. |

| ~2.50 | br s | 1H | NH -4 | Amine proton, often broad and exchangeable. |

| ~1.15 | d (J ≈ 6.5 Hz) | 3H | CH ₃ | Methyl group doublet coupled to the C5-proton. |

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~168.0 | C =O (C-2) | Carbonyl carbon, significantly downfield. |

| ~50.0 | C H-5 | Carbon at the stereocenter, attached to nitrogen. |

| ~48.5 | C H₂-3 | Carbon alpha to the carbonyl group. |

| ~45.0 | C H₂-6 | Carbon adjacent to the secondary amine. |

| ~18.0 | C H₃ | Methyl carbon, typically upfield. |

Part 3: Synthesis and Reactivity

A robust and scalable synthesis is crucial for the utility of any chiral building block. The following protocol describes a reliable method for the preparation of (5S)-5-Methylpiperazin-2-one starting from the readily available chiral pool starting material, (S)-alaninamide hydrochloride. This approach is based on well-established methodologies for the formation of piperazinone rings.

Proposed Synthetic Workflow

The synthesis involves a two-step process: N-alkylation of the primary amine of (S)-alaninamide with a two-carbon electrophile, followed by a base-mediated intramolecular cyclization.

Caption: Proposed synthetic workflow for (5S)-5-Methylpiperazin-2-one.

Detailed Experimental Protocol

Step 1: Synthesis of N-(2-hydroxyethyl)-(S)-alaninamide

-

To a stirred suspension of (S)-alaninamide hydrochloride (1.0 eq) and potassium carbonate (2.5 eq) in methanol (10 mL/g) at 0 °C, slowly bubble ethylene oxide gas or add a solution of ethylene oxide in an appropriate solvent.

-

Causality: Potassium carbonate acts as a base to free the primary amine from its hydrochloride salt and to neutralize the HCl formed during the reaction. Methanol is a suitable polar solvent. The reaction is performed at 0 °C to control the exothermicity and volatility of ethylene oxide.

-

-

Allow the reaction to warm to room temperature and stir for 16 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

-

Filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or used directly in the next step if sufficiently pure.

Step 2: Cyclization to (5S)-5-Methylpiperazin-2-one

-

Dissolve the crude N-(2-hydroxyethyl)-(S)-alaninamide (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) (15 mL/g) and cool the solution to 0 °C.

-

Add methanesulfonyl chloride (MsCl) (1.1 eq) dropwise, maintaining the temperature below 5 °C. Stir for 1 hour.

-

Causality: The primary hydroxyl group is converted into a better leaving group (mesylate) to facilitate the subsequent intramolecular nucleophilic substitution. Triethylamine is the base used to quench the HCl byproduct.

-

-

Wash the reaction mixture with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution to obtain the crude mesylated intermediate.

-

Dissolve the crude intermediate in anhydrous tetrahydrofuran (THF) (20 mL/g) and add it dropwise to a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in THF at 0 °C.

-

Causality: Sodium hydride is a strong, non-nucleophilic base that deprotonates the amide nitrogen, which then acts as the nucleophile to displace the mesylate group in an intramolecular Sₙ2 reaction, forming the six-membered ring.

-

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Carefully quench the reaction by the slow addition of water. Extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate.

-

Purify the final product by silica gel column chromatography to yield (5S)-5-Methylpiperazin-2-one.

Part 4: Analytical and Quality Control Protocols

Ensuring the chemical and, critically, the enantiomeric purity of (5S)-5-Methylpiperazin-2-one is paramount for its use in drug development. High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.

Chiral HPLC for Enantiomeric Purity

Direct analysis of this compound by UV detection is challenging due to the lack of a strong chromophore.[7] High sensitivity analysis requires detection at low wavelengths (e.g., 205 nm) or pre-column derivatization. The following method provides a robust starting point for separating the (S) and (R) enantiomers.[7][8]

Recommended Chiral HPLC Conditions:

| Parameter | Recommended Setting |

| Column | Chiralpak® IC (or equivalent cellulose tris(3,5-dichlorophenylcarbamate) CSP) |

| Dimensions | 250 x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile / Methanol / Diethylamine (90:10:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Detection | UV at 205 nm |

| Injection Volume | 10 µL |

| Sample Preparation | Dissolve sample in mobile phase at ~1 mg/mL and filter. |

Self-Validating System: The success of this protocol is validated by achieving baseline separation (Resolution, Rs > 1.5) between the two enantiomeric peaks. The method can be optimized by adjusting the ratio of acetonitrile to methanol to fine-tune retention times and resolution. Diethylamine is a crucial additive that acts as a competing base to improve peak shape for basic analytes like piperazines.

Caption: Workflow for chiral purity analysis by HPLC.

Part 5: Applications in Medicinal Chemistry

The (5S)-5-Methylpiperazin-2-one scaffold provides a unique combination of a constrained conformation and a chiral center. This makes it an invaluable tool for exploring structure-activity relationships (SAR) where stereochemistry is a determining factor for efficacy and selectivity. While specific drugs containing this exact fragment are not prevalent in the approved drug database, its derivatives are actively explored in drug discovery. For instance, chiral piperazines are key components in kinase inhibitors, where the stereochemistry can dictate binding to the ATP pocket. The lactam functionality can be reduced to access the corresponding chiral piperazine, or the N1 and N4 positions can be functionalized to create libraries of diverse compounds.[9][10]

Conclusion

(5S)-5-Methylpiperazin-2-one is more than a simple chemical; it is a key enabling tool for the modern medicinal chemist. Its defined stereochemistry, hydrophilic nature, and multiple points for diversification make it a high-value scaffold for the synthesis of complex molecular architectures. By understanding its fundamental properties, employing robust synthetic and analytical protocols as detailed in this guide, researchers can confidently incorporate this building block into their discovery programs, accelerating the development of novel, potent, and selective therapeutics.

References

- 1. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (5S)-5-methylpiperazin-2-one - CAS:1240583-20-3 - Sunway Pharm Ltd [3wpharm.com]

- 3. chemscene.com [chemscene.com]

- 4. 5-Methylpiperazin-2-one | C5H10N2O | CID 55253258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. researchgate.net [researchgate.net]

5-Methylpiperazin-2-one molecular structure and stereochemistry

An In-Depth Technical Guide to 5-Methylpiperazin-2-one: Molecular Structure and Stereochemical Considerations in Drug Discovery

Abstract

This compound is a chiral heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. As a derivative of the piperazine scaffold, a privileged structure in drug design, its utility is vast and varied.[1] This guide provides a comprehensive technical overview of this compound, focusing on its fundamental molecular structure and, most critically, its stereochemistry. The presence of a chiral center at the C5 position imparts distinct three-dimensional properties to its enantiomers, which can lead to profound differences in pharmacological activity, metabolic profiles, and toxicity.[2][3] We will detail its physicochemical properties, outline a validated protocol for its asymmetric synthesis, describe the analytical workflow for enantiomeric purity assessment, and discuss its application as a key building block in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their work.

The Piperazin-2-one Scaffold: A Cornerstone in Medicinal Chemistry

The piperazine ring is one of the most ubiquitous nitrogen-containing heterocycles found in FDA-approved drugs and clinical candidates.[1][4] Its prevalence is due to a combination of favorable characteristics: the two nitrogen atoms provide sites for substitution to modulate potency and pharmacokinetic properties, and its typical chair conformation can act as a rigid scaffold to orient pharmacophoric groups in a precise spatial arrangement.[5]

The piperazin-2-one core, a lactam derivative of piperazine, retains these advantages while introducing a carbonyl group that can act as a hydrogen bond acceptor, further enhancing interactions with biological targets.[6] The introduction of a methyl group at the 5-position creates this compound, a chiral building block that allows for the exploration of stereospecific interactions, a critical aspect of modern drug design where single-enantiomer drugs are often preferred for their improved therapeutic index.[7]

Molecular Structure and Physicochemical Properties

This compound possesses a six-membered ring containing two nitrogen atoms at positions 1 and 4, a carbonyl group at position 2, and a methyl group at the C5 carbon. This substitution at C5 renders the carbon a stereogenic center.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₁₀N₂O | [8] |

| Molecular Weight | 114.15 g/mol | [8][9] |

| IUPAC Name | This compound | [8] |

| CAS Number (Racemate) | 907973-06-2 | [8] |

| CAS Number ((S)-enantiomer) | 1240583-20-3 | [9][10] |

| CAS Number ((R)-enantiomer) | 922178-61-8 | [11] |

| XLogP3 (Predicted) | -0.7 | [8] |

| Hydrogen Bond Donors | 2 | [9] |

| Hydrogen Bond Acceptors | 2 | [9] |

| SMILES (Racemate) | CC1CNC(=O)CN1 | [8] |

| SMILES ((S)-enantiomer) | C[C@H]1CNC(=O)CN1 | [9] |

The Critical Role of Stereochemistry

Chirality is a fundamental property in pharmacology. Molecules that are non-superimposable mirror images of each other are called enantiomers.[12] While they have identical physical properties in an achiral environment, their interactions with chiral biological systems—such as enzymes and receptors—can differ dramatically.[13] One enantiomer may elicit the desired therapeutic effect, while the other could be inactive, less active, or even responsible for undesirable side effects.[7]

For this compound, the C5 carbon is bonded to four different groups (a hydrogen atom, a methyl group, the C6 methylene group, and the N1 nitrogen atom), making it a chiral center. This gives rise to two enantiomers: (R)-5-methylpiperazin-2-one and (S)-5-methylpiperazin-2-one. The absolute configuration is assigned based on the Cahn-Ingold-Prelog priority rules.

The distinct spatial arrangement of the methyl group in each enantiomer is crucial. When incorporated into a larger drug molecule, this single stereocenter can dictate the overall conformation of the molecule, governing how it fits into a chiral binding pocket of a protein target.[3] Therefore, the ability to synthesize and analyze enantiomerically pure forms of this compound is essential for modern drug discovery.

Asymmetric Synthesis of Enantiopure this compound

To ensure the development of a single-enantiomer drug, it is highly desirable to employ an asymmetric synthesis that selectively produces the desired enantiomer of the chiral building block. A common and effective strategy involves starting from a readily available chiral precursor, such as an amino acid. The following protocol is a representative method adapted from established procedures for synthesizing chiral piperazinones.[14]

Experimental Protocol: Synthesis of (R)-5-Methylpiperazin-2-one

This synthesis proceeds in two main stages: 1) formation of a linear, protected precursor and 2) deprotection followed by intramolecular cyclization.

Step 1: Synthesis of Methyl (R)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propanoate

-

Reactants: N-Cbz-aminoacetaldehyde, (R)-Alanine methyl ester hydrochloride, and a reducing agent (e.g., sodium triacetoxyborohydride).

-

Procedure:

-

Dissolve (R)-Alanine methyl ester hydrochloride in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Add a mild base, such as triethylamine (TEA), to neutralize the hydrochloride salt.

-

Add N-Cbz-aminoacetaldehyde to the solution.

-

Slowly add sodium triacetoxyborohydride in portions at room temperature and stir the mixture overnight. This performs a reductive amination to couple the two fragments.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel to yield the linear precursor.

-

Step 2: Hydrogenolysis and Intramolecular Cyclization to (R)-5-Methylpiperazin-2-one

-

Reactants: The purified product from Step 1, a catalyst (e.g., 10% Palladium on Carbon, Pd/C), and a hydrogen source.

-

Procedure:

-

Dissolve the precursor in a protic solvent such as methanol or ethanol in a high-pressure reaction vessel.

-

Add the Pd/C catalyst (typically 10-20% by weight).

-

Pressurize the vessel with hydrogen gas (e.g., to 1.8 MPa) and stir the reaction mixture vigorously at room temperature overnight.[14] The hydrogen gas will cleave the Cbz protecting group (hydrogenolysis).

-

The newly freed amine will then undergo a spontaneous intramolecular cyclization with the methyl ester, eliminating methanol and forming the stable six-membered lactam ring.

-

After the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing with methanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude (R)-5-methylpiperazin-2-one, which can be further purified if necessary.

-

References

- 1. mdpi.com [mdpi.com]

- 2. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. This compound | C5H10N2O | CID 55253258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemscene.com [chemscene.com]

- 10. (S)-5-Methylpiperazin-2-One - Protheragen [protheragen.ai]

- 11. benchchem.com [benchchem.com]

- 12. chem.uci.edu [chem.uci.edu]

- 13. Enantiomers and Their Resolution [mdpi.com]

- 14. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]

5-Methylpiperazin-2-one CAS number 907973-06-2

An In-Depth Technical Guide to 5-Methylpiperazin-2-one (CAS 907973-06-2) for Drug Discovery Professionals

Abstract

This compound is a heterocyclic building block of significant interest in medicinal chemistry and drug development. Its structure, featuring a chiral center, a lactam moiety, and two distinct nitrogen atoms, offers a versatile scaffold for creating diverse compound libraries aimed at various biological targets. This guide provides a comprehensive overview of its physicochemical properties, outlines a robust synthetic pathway, details analytical characterization methods, and explores its strategic application in modern drug discovery programs. The insights herein are tailored for researchers, chemists, and drug development scientists seeking to leverage this scaffold in their research endeavors.

Introduction to the Piperazin-2-one Scaffold

The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, frequently incorporated into bioactive molecules to modulate physicochemical properties and serve as a versatile linker.[1][2] The piperazin-2-one core, a variation containing a lactam functionality, retains the key features of the parent piperazine while introducing a new dimension of structural rigidity and hydrogen bonding capabilities. This compound, specifically identified by CAS number 907973-06-2, is a chiral derivative of this scaffold.[3][4][5] The presence of a methyl group at the C5 position introduces a stereocenter, a critical feature for designing molecules with specific three-dimensional orientations for selective target engagement. It is important to distinguish the racemic mixture (CAS 907973-06-2) from its specific enantiomers, such as (S)-5-methylpiperazin-2-one (CAS 1240583-20-3), as stereochemistry is paramount in pharmacology.[6][7]

Physicochemical and Structural Properties

Understanding the fundamental properties of this compound is essential for its effective use in synthesis and molecular design. The molecule's characteristics are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 907973-06-2 | [3][8] |

| Molecular Formula | C₅H₁₀N₂O | [3][9] |

| Molecular Weight | 114.15 g/mol | [3][9] |

| Topological Polar Surface Area (TPSA) | 41.1 Ų | [9] |

| LogP (Computed) | -0.7 | [9] |

| Hydrogen Bond Donors | 2 | ChemScene |

| Hydrogen Bond Acceptors | 2 | ChemScene |

| Synonyms | 5-Methyl-2-piperazinone |[3][5] |

Structural Insights for the Medicinal Chemist:

-

Chiral Center (C5): The methyl-substituted carbon introduces chirality. This allows for the synthesis of stereoisomers that can exhibit differential binding affinity and efficacy for biological targets.

-

Lactam Moiety: The amide bond within the ring provides a rigidifying element and acts as both a hydrogen bond donor (N-H) and acceptor (C=O). This feature is crucial for establishing interactions within protein binding pockets.

-

Distinct Nitrogen Atoms (N1 and N4): The two nitrogen atoms possess different chemical environments. The N1-H is part of the amide (lactam) and is less basic and nucleophilic. The N4-H is a secondary amine, making it the primary site for synthetic elaboration via reactions like alkylation, acylation, or arylation to explore structure-activity relationships (SAR).[1]

Synthesis and Chemical Reactivity

A reliable synthetic route is paramount for accessing sufficient quantities of the scaffold for library development. A plausible and efficient approach involves a reductive amination followed by intramolecular cyclization.

Retrosynthetic Analysis

The core strategy involves disconnecting the C3-N4 amide bond, which simplifies the target to a linear diamine precursor. This precursor can be readily assembled from commercially available starting materials.

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Workflow

This protocol describes a two-step process starting from L-Alanine methyl ester and N-Boc-aminoacetaldehyde.

Caption: Proposed two-step synthesis of this compound.

Detailed Synthetic Protocol

Step 1: Synthesis of Methyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)propanoate

-

Setup: To a solution of L-Alanine methyl ester hydrochloride (1.0 eq) and N-Boc-aminoacetaldehyde (1.05 eq) in dichloromethane (DCM, 10 mL/mmol), add triethylamine (1.1 eq) at 0 °C to neutralize the hydrochloride salt.

-

Scientist's Note: The Boc protecting group on the acetaldehyde prevents unwanted side reactions and polymerization. Dichloromethane is a suitable solvent for the imine formation and subsequent reduction.

-

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine.

-

Reduction: Cool the reaction mixture again to 0 °C and add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Rationale: NaBH(OAc)₃ is a mild and selective reducing agent ideal for reductive aminations, minimizing the risk of reducing the ester functionality.

-

-

Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the linear diamine intermediate.

Step 2: Deprotection and Intramolecular Cyclization

-

Setup: Dissolve the purified intermediate from Step 1 in a 4M solution of HCl in 1,4-dioxane or neat trifluoroacetic acid (TFA).

-

Scientist's Note: A strong acid is required to cleave the tert-butoxycarbonyl (Boc) protecting group.

-

-

Reaction: Heat the solution to 50-70 °C for 4-6 hours. The heat facilitates the intramolecular cyclization of the deprotected amine onto the methyl ester, forming the stable six-membered lactam ring and releasing methanol as a byproduct.

-

Workup: Concentrate the reaction mixture to dryness under reduced pressure. Re-dissolve the residue in a minimal amount of DCM and neutralize with a base (e.g., saturated NaHCO₃ or by passing through a basic resin).

-

Purification: Extract the product into an organic solvent (e.g., ethyl acetate or DCM), dry the organic phase, and concentrate. The final product, this compound, can be further purified by recrystallization or chromatography if necessary.

Analytical Characterization

Rigorous analytical validation is essential to confirm the identity and purity of the synthesized compound.

Spectroscopic Characterization

Table 2: Representative Spectroscopic Data for this compound

| Technique | Expected Data |

|---|---|

| ¹H NMR | Signals corresponding to the methyl group (doublet), the methine proton at C5 (multiplet), and the methylene protons at C3 and C6, as well as exchangeable N-H protons. |

| ¹³C NMR | Peaks for the methyl carbon, the three ring carbons (C3, C5, C6), and the carbonyl carbon (C2). |

| LC-MS (ESI+) | Expected [M+H]⁺ ion at m/z 115.1.[10] |

Protocol: GC-MS Method for Purity Assessment

This protocol provides a framework for determining the purity of this compound and identifying potential impurities. The general principles are adapted from established methods for analyzing piperazine derivatives.[11][12]

Caption: Workflow for GC-MS purity analysis.

Step-by-Step Methodology:

-

Standard/Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample in HPLC-grade methanol. Vortex thoroughly to ensure complete dissolution.

-

Instrumentation:

-

GC Column: Use a standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector: Splitless mode, 250 °C.

-

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 20 °C/min.

-

Hold: Hold at 280 °C for 5 minutes.

-

Rationale: This temperature program allows for good separation of the analyte from potential starting materials or solvent peaks while ensuring a reasonable run time.

-

-

Mass Spectrometer (MS) Parameters:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-400.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound by its retention time and mass spectrum.

-

Confirm the molecular ion and characteristic fragmentation pattern.

-

Calculate purity by dividing the peak area of the analyte by the total area of all integrated peaks.

-

Applications in Drug Discovery

This compound is not typically an active pharmaceutical ingredient itself but rather a critical starting material or scaffold. Its value lies in providing a robust framework that can be systematically modified to optimize pharmacological properties.

-

Scaffold for Library Synthesis: The secondary amine (N4) is a convenient handle for diversification. By reacting it with a variety of carboxylic acids (amide coupling), sulfonyl chlorides (sulfonamide formation), or alkyl halides (alkylation), large libraries of compounds can be rapidly generated for high-throughput screening.[1]

-

Modulation of Physicochemical Properties: The piperazinone core can improve properties like aqueous solubility and membrane permeability compared to more lipophilic carbocyclic analogues.[13]

-

Bioisosteric Replacement: The scaffold can be used as a bioisostere for other cyclic structures to improve pharmacokinetic profiles or escape existing patent claims.

References

- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CAS 907973-06-2 | this compound - Synblock [synblock.com]

- 4. calpaclab.com [calpaclab.com]

- 5. labsolu.ca [labsolu.ca]

- 6. chemscene.com [chemscene.com]

- 7. (S)-5-Methylpiperazin-2-One - Protheragen [protheragen.ai]

- 8. arctomsci.com [arctomsci.com]

- 9. This compound | C5H10N2O | CID 55253258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. scholars.direct [scholars.direct]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physical Properties of 5-Methylpiperazin-2-one Powder

Abstract

This technical guide provides a comprehensive overview of the core physical properties of 5-Methylpiperazin-2-one powder, a heterocyclic compound of interest in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the methodologies used to characterize this molecule. While comprehensive experimental data for this compound is not extensively published, this guide synthesizes available information with established analytical protocols to provide a framework for its physical characterization. The guide details experimental workflows for determining key parameters such as melting point, thermal stability, solubility, and crystallographic structure, explaining the scientific principles behind these techniques.

Introduction

This compound is a substituted piperazinone, a class of compounds that are prevalent scaffolds in medicinal chemistry due to their ability to form a variety of intermolecular interactions. The methyl substitution on the piperazine ring can significantly influence the compound's physicochemical properties, such as its solubility, crystal packing, and metabolic stability, which are critical parameters in drug design and development. A thorough understanding of the physical properties of this compound in its solid, powdered form is essential for its handling, formulation, and ultimate application in pharmaceutical contexts.

This guide provides an in-depth look at the key physical characteristics of this compound and the experimental procedures to elucidate them.

Molecular and Physicochemical Properties

The fundamental properties of this compound are summarized below. These values are a combination of information from chemical suppliers and computational predictions.

| Property | Value | Source |

| Molecular Formula | C₅H₁₀N₂O | ChemScene, PubChem[1][2] |

| Molecular Weight | 114.15 g/mol | ChemScene, PubChem[1][2] |

| CAS Number | 907973-06-2 (Racemate) | Synblock, PubChem[1][3] |

| 1240583-20-3 ((S)-enantiomer) | ChemScene[2] | |

| Purity | ≥97% - ≥98% | LabSolutions, ChemScene[2][4] |

| XLogP3 (Computed) | -0.7 | PubChem[1] |

| Topological Polar Surface Area (Computed) | 41.1 Ų | PubChem[1] |

| Hydrogen Bond Donors (Computed) | 2 | PubChem[2] |

| Hydrogen Bond Acceptors (Computed) | 2 | PubChem[2] |

Thermal Analysis

Thermal analysis techniques are crucial for determining the stability and phase behavior of a powdered substance as a function of temperature. For this compound, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary methods for this characterization.

Melting Point and Phase Transitions by Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This allows for the determination of the melting point, as well as other thermal events such as glass transitions or polymorphic transformations. A sharp, well-defined endothermic peak on the DSC thermogram is indicative of the melting of a crystalline solid. The onset of this peak is typically reported as the melting point.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound powder into a standard aluminum DSC pan.

-

Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample at a constant rate, typically 10 °C/min, under a nitrogen purge (50 mL/min) to prevent oxidation. The temperature range should be sufficient to encompass the melting event, for example, from 25 °C to 250 °C.

-

Data Analysis: The resulting thermogram (heat flow vs. temperature) is analyzed to determine the onset temperature and the peak maximum of any endothermic or exothermic events.

Caption: Workflow for DSC analysis.

Thermal Stability by Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. This technique is used to determine the thermal stability of this compound and to identify the temperature at which it begins to decompose. The output is a TGA curve showing the percentage of initial mass as a function of temperature.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound powder into a ceramic or platinum TGA pan.

-

Instrument Setup: Place the pan onto the TGA balance.

-

Thermal Program: Heat the sample at a controlled rate, for instance, 10 °C/min, under a nitrogen or air atmosphere. The final temperature should be high enough to ensure complete decomposition (e.g., 600 °C).

-

Data Analysis: The TGA curve is analyzed to determine the onset of decomposition, which indicates the upper limit of the compound's thermal stability. The derivative of the TGA curve (DTG) can reveal the temperatures of maximum decomposition rates.

Crystallographic Properties

The arrangement of molecules in the solid state, or crystal structure, significantly impacts the physical properties of a powder, including its solubility and stability. X-ray Powder Diffraction (XRPD) is a key technique for characterizing the crystalline nature of this compound.

Crystal Form and Purity by X-ray Powder Diffraction (XRPD)

XRPD is a non-destructive analytical technique used to identify the crystalline phases present in a material and to determine its degree of crystallinity. A crystalline powder will produce a characteristic diffraction pattern of sharp peaks, while an amorphous material will produce a broad halo.

-

Sample Preparation: A sufficient amount of this compound powder is gently packed into a sample holder to ensure a flat, level surface.

-

Instrument Setup: The sample holder is placed in the diffractometer.

-

Data Collection: The sample is irradiated with monochromatic X-rays, and the diffraction pattern is collected over a range of 2θ angles (e.g., 2° to 40°) with a defined step size and scan speed.

-

Data Analysis: The resulting diffractogram is analyzed for the positions and intensities of the diffraction peaks, which provide a unique fingerprint of the crystalline form.

Caption: Workflow for XRPD analysis.

Solubility Profile

The solubility of an active pharmaceutical ingredient is a critical determinant of its bioavailability. The solubility of this compound should be assessed in a range of solvents relevant to pharmaceutical processing and physiological conditions.

Equilibrium Solubility Determination

Equilibrium solubility is determined by adding an excess of the powder to a known volume of solvent and allowing the system to reach equilibrium. The concentration of the dissolved solute is then measured.

-

Sample Preparation: Add an excess amount of this compound powder to a series of vials, each containing a known volume of a different solvent (e.g., water, ethanol, DMSO, phosphate-buffered saline at pH 7.4).

-

Equilibration: The vials are sealed and agitated in a temperature-controlled shaker bath (e.g., at 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Sample Processing: After equilibration, the suspensions are filtered through a 0.22 µm filter to remove undissolved solids.

-

Quantification: The concentration of this compound in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Spectroscopic Characterization

Spectroscopic techniques provide information about the chemical structure and functional groups present in the this compound molecule.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by the sample, which excites molecular vibrations. The resulting spectrum provides a fingerprint of the molecule's functional groups. For this compound, characteristic peaks for N-H, C-H, C=O (amide), and C-N bonds are expected.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure. ¹H NMR provides information about the number and environment of hydrogen atoms, while ¹³C NMR provides similar information for carbon atoms. 2D NMR techniques can be used to determine the connectivity of atoms within the molecule.

Conclusion

The physical properties of this compound powder are fundamental to its development as a potential pharmaceutical agent. This guide has outlined the key physical characteristics and provided detailed, field-proven protocols for their determination. While a complete experimental dataset for this specific compound is not yet fully available in the public literature, the methodologies described herein provide a robust framework for researchers to generate this critical information. The application of these analytical techniques will enable a comprehensive understanding of the material's behavior, facilitating its effective use in research and development.

References

An In-depth Technical Guide to 5-Methylpiperazin-2-one as a Chiral Building Block in Synthesis

Abstract

The piperazin-2-one scaffold is a privileged structure in medicinal chemistry, frequently appearing in a wide range of biologically active compounds and approved pharmaceuticals.[1][2] Introducing chirality, particularly at the C-5 position with a methyl group, creates a versatile building block, (R)- and (S)-5-methylpiperazin-2-one, that enables the exploration of three-dimensional chemical space, crucial for enhancing potency, selectivity, and pharmacokinetic properties of drug candidates. This technical guide provides a comprehensive overview of 5-methylpiperazin-2-one, focusing on the strategic approaches to obtain it in enantiomerically pure form—namely, classical chiral resolution and modern asymmetric synthesis. We will delve into the underlying principles of these methods, provide detailed experimental protocols, and discuss the application of this chiral synthon in drug discovery and development.

The Strategic Importance of the Chiral Piperazinone Core

Heterocyclic rings are foundational scaffolds in drug discovery, offering a robust framework for positioning functional groups in precise spatial orientations to interact with biological targets.[1] Among these, the piperazinone motif is particularly significant due to its peptidomimetic properties, which arise from the specific placement of its heteroatoms.[2] This allows piperazinone-containing molecules to mimic peptide secondary structures like β-turns, making them valuable in the design of protease inhibitors, receptor antagonists, and other therapeutics.

The introduction of a methyl group at the C-5 position imparts chirality, creating two distinct enantiomers: (R)-5-methylpiperazin-2-one and (S)-5-methylpiperazin-2-one. This single stereocenter can profoundly influence a molecule's biological activity. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit different potency, efficacy, and even toxicity profiles. Therefore, access to enantiomerically pure this compound is not merely an academic exercise but a critical requirement for the development of stereochemically defined and optimized pharmaceuticals.[3]

The core challenge, and the focus of this guide, is the efficient and scalable production of these single enantiomers. The two primary strategies to achieve this are outlined below.

Caption: Core strategies for accessing enantiopure this compound.

Accessing Enantiopure this compound

Pathway I: Chiral Resolution of Racemic this compound

Chiral resolution is a robust and time-tested method for separating enantiomers from a racemic mixture.[4] The process relies on the conversion of the enantiomeric pair into a mixture of diastereomers, which, unlike enantiomers, possess different physical properties (e.g., solubility, melting point) and can thus be separated by conventional techniques like fractional crystallization.[5]

Principle of Resolution: The fundamental principle involves reacting the racemic base, (R/S)-5-methylpiperazin-2-one, with an enantiomerically pure chiral acid, known as a resolving agent. This acid-base reaction forms a pair of diastereomeric salts.

-

(R)-5-Methylpiperazin-2-one + (L)-Tartaric Acid → [(R)-Base·(L)-Acid] Diastereomeric Salt

-

(S)-5-Methylpiperazin-2-one + (L)-Tartaric Acid → [(S)-Base·(L)-Acid] Diastereomeric Salt

The key to a successful resolution is selecting a solvent system in which one of the diastereomeric salts is significantly less soluble than the other. This allows the less soluble salt to crystallize out of the solution, while the more soluble one remains. The crystallized salt can then be isolated by filtration. Finally, the chiral resolving agent is removed by treatment with a base to liberate the enantiomerically pure free base.

Table 1: Common Chiral Resolving Agents for Amines/Amides

| Resolving Agent | Type | Typical Solvents | Rationale |

|---|---|---|---|

| (+)-Tartaric Acid | Chiral Acid | Methanol, Ethanol, Water | Forms well-defined crystalline salts with many bases. Readily available and inexpensive. |

| (-)-Dibenzoyl-L-tartaric acid | Chiral Acid | Acetone, Ethyl Acetate | Increased organic solubility compared to tartaric acid; often provides better discrimination. |

| (1R)-(-)-10-Camphorsulfonic acid | Chiral Acid | Isopropanol, Ethanol | Strong acid, forms stable salts. Its rigid structure can enhance diastereomeric differentiation. |

| (S)-(+)-Mandelic Acid | Chiral Acid | Alcohols, Acetonitrile | Aromatic resolving agent that can participate in π-stacking interactions, aiding crystal formation. |

Protocol 1: Chiral Resolution via Diastereomeric Salt Crystallization

This protocol provides a generalized workflow for the resolution of racemic this compound using a chiral acid like (+)-tartaric acid. Optimization of solvent, temperature, and stoichiometry is critical for success.

Step 1: Diastereomeric Salt Formation

-

Dissolution: Dissolve 1.0 equivalent of racemic this compound in a minimal amount of a suitable heated solvent (e.g., 95% ethanol). Causality: Using a minimal amount of hot solvent ensures the solution will be supersaturated upon cooling, which is necessary for crystallization to occur.

-

Addition of Resolving Agent: In a separate flask, dissolve 0.5-1.0 equivalents of the chiral resolving agent (e.g., (+)-tartaric acid) in the same hot solvent. Add this solution slowly to the solution of the racemic base. Causality: A sub-stoichiometric amount (e.g., 0.5 eq) of resolving agent is often used to ensure that the less soluble salt crystallizes in high diastereomeric purity. This is based on the principle that it is easier to purify a solid than a solution.

-

Crystallization: Allow the mixture to cool slowly to room temperature, and then potentially to 0-4 °C, without agitation. The less soluble diastereomeric salt should precipitate. Causality: Slow cooling promotes the formation of larger, more ordered, and purer crystals. Rapid cooling can trap impurities.

Step 2: Isolation and Purification of the Diastereomer

-

Filtration: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of the cold solvent to remove the mother liquor containing the more soluble diastereomer.

-

Recrystallization (Optional): To improve diastereomeric purity, the collected crystals can be recrystallized from the same or a different solvent system. The purity can be checked by measuring the melting point or by chiral HPLC analysis after liberating the free base.

Step 3: Liberation of the Free Enantiomer

-

Basification: Dissolve the purified diastereomeric salt in water. Add a base (e.g., 1 M NaOH solution) until the pH is >10 to neutralize the chiral acid and liberate the free amine.

-

Extraction: Extract the aqueous solution multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Isolation: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.

Step 4: Analysis

-

Determine the enantiomeric excess (ee) of the product using chiral HPLC or by converting it to a diastereomeric derivative (e.g., with a Mosher's acid) for NMR analysis.

Pathway II: Catalytic Asymmetric Synthesis

While resolution is effective, it has an inherent maximum yield of 50% for the desired enantiomer (unless the undesired enantiomer can be racemized and recycled). Asymmetric synthesis circumvents this limitation by directly converting achiral starting materials into a single enantiomer, often with the help of a chiral catalyst.[3][6]

Recent advances have focused on one-pot approaches that combine multiple reaction steps to build the chiral piperazinone core with high enantioselectivity.[7][8] A powerful strategy involves a sequence of a Knoevenagel condensation, an asymmetric epoxidation, and a domino ring-opening cyclization (DROC).[8]

Principle of Asymmetric Synthesis: This approach uses a chiral catalyst, such as a quinine-derived urea, to control the stereochemical outcome of a key bond-forming step. For instance, in an asymmetric epoxidation, the catalyst creates a chiral environment around the reactants, forcing the reaction to proceed through a lower-energy transition state that leads to one enantiomer of the product preferentially.

References

- 1. Synthesis of Piperazin-2-ones - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 2. thieme-connect.com [thieme-connect.com]

- 3. mdpi.com [mdpi.com]

- 4. Chiral resolution - Wikipedia [en.wikipedia.org]

- 5. pharmtech.com [pharmtech.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendant Piperazin-2-one Scaffold: A Technical Guide to its Diverse Biological Activities and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Piperazin-2-one Core - A Privileged Scaffold in Modern Medicinal Chemistry

The piperazin-2-one moiety, a six-membered heterocyclic ring containing two nitrogen atoms and a carbonyl group, has emerged as a "privileged scaffold" in the landscape of drug discovery. Its inherent structural features, including hydrogen bond donors and acceptors, and the capacity for diverse substitutions at multiple positions, render it a versatile template for the design of novel therapeutic agents. This guide provides a comprehensive technical overview of the burgeoning field of piperazin-2-one derivatives, delving into their synthesis, multifaceted biological activities, and the critical structure-activity relationships that govern their therapeutic potential. We will explore their significant promise in oncology, virology, and beyond, offering field-proven insights and detailed methodologies to empower researchers in their quest for next-generation therapeutics. The piperazine nucleus is a cornerstone in a multitude of FDA-approved drugs across a wide array of therapeutic areas, underscoring the value of this heterocyclic system in medicinal chemistry.[1]

Anticancer Activity: A Dominant Arena for Piperazin-2-one Derivatives

The quest for novel and more effective anticancer agents has led to the extensive exploration of the piperazin-2-one scaffold. A significant body of research highlights the potent cytotoxic effects of these derivatives against a wide spectrum of cancer cell lines.

Mechanism of Action: Diverse Pathways to Cell Death

Piperazin-2-one derivatives exert their anticancer effects through a variety of mechanisms, often contingent on the specific substitutions adorning the core structure. A notable mechanism involves the induction of apoptosis. For instance, certain phosphonic derivatives of octahydroquinoxalin-2(1H)-one, a bicyclic system containing the piperazin-2-one motif, have been shown to induce apoptosis associated with an increase in caspase 3/7 activity.[2] Other derivatives have been found to cause cell cycle arrest, a critical process in halting uncontrolled cell proliferation.

Structure-Activity Relationship (SAR) Insights

The cytotoxic potency of piperazin-2-one derivatives is intricately linked to their chemical structure. Studies involving the bioisosteric replacement of the imidazole ring in known anticancer agents with a 1-(3-chlorophenyl)piperazin-2-one moiety have demonstrated that the nature of the substituent group significantly influences activity. For example, the introduction of a guanidine group can lead to a substantial increase in cytotoxicity against various cancer cell lines.[3] In another study, a phosphonate bearing a large TADDOL-derived moiety and a monocyclic diamine with a trifluoromethyl substituent exhibited significant effects on cell viability.[2] These findings underscore the importance of systematic structural modifications in optimizing the anticancer potential of this scaffold.

Quantitative Data on Anticancer Activity

To provide a clearer perspective on the potency of these compounds, the following table summarizes the cytotoxic activity (IC50 values) of selected piperazin-2-one derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 7g (Guanidine derivative) | HT-29 (Colon) | Not specified, but potent | [3] |

| 7g (Guanidine derivative) | A549 (Lung) | Not specified, but potent | [3] |

| 4e (TADDOL-derived phosphonate) | HUH7 (Hepatocellular) | <50 | [2] |

| 6 (Trifluoromethyl derivative) | HUH7 (Hepatocellular) | <50 | [2] |

Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a fundamental colorimetric method for evaluating the cytotoxic potential of novel compounds.[4][5][6][7][8]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the piperazin-2-one derivatives in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.

Antiviral Activity: A Frontier of Promise

The emergence of drug-resistant viral strains necessitates the continuous search for novel antiviral agents. Piperazin-2-one derivatives have demonstrated significant potential in this arena, particularly against DNA viruses.

Targeting Adenovirus Replication

A notable example is the discovery of a trisubstituted piperazin-2-one derivative, designated 15D8, which exhibits potent anti-adenoviral activity.[9] High-throughput screening of a library of synthetic small molecules identified 15D8 as a significant inhibitor of adenovirus infection with minimal cytotoxicity at low micromolar concentrations.[9]

Mechanism of Action: Compound 15D8 selectively inhibits adenovirus DNA replication within the nucleus of the host cell, presenting a promising avenue for the development of a new class of antiviral drugs to treat adenovirus infections.[9]

Structure-Activity Relationship (SAR) Insights

The antiviral activity of piperazin-2-one derivatives is highly dependent on their substitution patterns. For instance, the potent antiviral activity of some derivatives requires a 2-benzofuran aryl substituent in conjunction with the piperazine-2-one core. The substituent at the N1 position acts as a modulator of this activity. Interestingly, while a C6 benzyl or phenethyl substituent was crucial for activity against arenaviruses, an ethyl group at the C6 position was strictly required for strong anti-adenovirus activity, highlighting the virus-specific nature of these interactions.

Experimental Protocol: Plaque Reduction Assay for Antiviral Activity

The plaque reduction assay is the gold standard for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[10][11][12][13]

Principle: This assay measures the ability of a compound to reduce the number of plaques (localized areas of cell death) formed in a cell monolayer infected with a virus.

Step-by-Step Methodology:

-

Cell Seeding: Seed a confluent monolayer of susceptible host cells (e.g., A549 cells for adenovirus) in 6-well or 12-well plates.

-

Virus and Compound Preparation: Prepare serial dilutions of the piperazin-2-one derivative. In parallel, prepare a virus stock at a concentration that will produce a countable number of plaques.

-

Infection and Treatment: Pre-incubate the virus with the different concentrations of the test compound for a specified time. Then, infect the cell monolayers with the virus-compound mixtures. Include a virus control (no compound) and a cell control (no virus).

-

Overlay: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict the spread of the virus to adjacent cells.

-

Incubation: Incubate the plates for several days until plaques are visible in the virus control wells.

-

Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet). Plaques will appear as clear zones against a background of stained, viable cells. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. Determine the IC50 value, which is the concentration of the compound that reduces the number of plaques by 50%.

Antibacterial and Antifungal Activities: An Area for Future Exploration

While the broader class of piperazine derivatives has well-documented antimicrobial and antifungal properties, the specific exploration of piperazin-2-one derivatives in this domain is less extensive.[14][15][16] The inherent structural features of the piperazin-2-one scaffold suggest its potential as a template for the development of novel antibacterial and antifungal agents. Further research is warranted to synthesize and screen libraries of piperazin-2-one derivatives against a panel of pathogenic bacteria and fungi to unlock their potential in combating infectious diseases.

Experimental Protocol: In Vitro Antibacterial Screening (Broth Microdilution Method)

The broth microdilution method is a standard and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[17][18]

Principle: This assay determines the lowest concentration of a compound that inhibits the visible growth of a bacterium.

Step-by-Step Methodology:

-

Bacterial Culture Preparation: Grow the bacterial strain of interest in a suitable broth medium to the mid-logarithmic phase. Adjust the bacterial suspension to a standardized concentration (e.g., 0.5 McFarland standard).

-

Compound Dilution: Prepare serial two-fold dilutions of the piperazin-2-one derivatives in a 96-well microtiter plate containing broth medium.

-

Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (broth medium only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.

-

MBC Determination (Optional): To determine the Minimum Bactericidal Concentration (MBC), subculture aliquots from the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in bacterial viability.

Neurological Activities: A Scaffold with CNS Potential

Piperazine derivatives have a long history of use in treating central nervous system (CNS) disorders, acting as antipsychotics, antidepressants, and anxiolytics.[13][19] While research on piperazin-2-one derivatives in this area is still emerging, their structural similarity to known CNS-active compounds suggests significant potential.

Anticonvulsant and Neuroprotective Properties

Studies on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, which can be considered as ring-opened analogs of some piperazin-2-one structures, have shown promising anticonvulsant activity in animal models of epilepsy.[6][20] The activity of these compounds appears to be linked to their interaction with neuronal voltage-sensitive sodium channels. Furthermore, some piperazine derivatives are being investigated as potential therapeutic agents for Alzheimer's disease, with a proposed mechanism involving the modulation of TRPC6 channels and the protection of dendritic spines from amyloid toxicity.[4][21][22][23]

Future Directions in Neurological Drug Discovery

The piperazin-2-one scaffold represents a promising starting point for the design of novel CNS-active agents. Future research should focus on the synthesis of diverse libraries of piperazin-2-one derivatives and their screening against a range of neurological targets, including G-protein coupled receptors (GPCRs) and ion channels. The exploration of their potential as GABA receptor modulators could also be a fruitful area of investigation.[14][24]

General Synthesis Strategies for Piperazin-2-one Derivatives

The synthesis of the piperazin-2-one core and its derivatives can be achieved through various synthetic routes. A common approach involves the cyclization of appropriate precursors.

Synthesis of 1-(3-chlorophenyl)piperazin-2-one

A key intermediate for many biologically active derivatives is 1-(3-chlorophenyl)piperazin-2-one. Its synthesis can be accomplished through a multi-step process:

-

Formation of bis(2-chloroethyl)amine hydrochloride: This is typically achieved by reacting diethanolamine with a chlorinating agent like thionyl chloride.[25][26][27][28]

-

Cyclization with 3-chloroaniline: The resulting bis(2-chloroethyl)amine hydrochloride is then reacted with 3-chloroaniline to form the piperazine ring, yielding 1-(3-chlorophenyl)piperazine hydrochloride.[25][26][27][28]

-

Further derivatization: The free piperazine can then be used in subsequent reactions to introduce various substituents.

Ugi and Post-Ugi Cascade Reactions

The Ugi multicomponent reaction provides a powerful and efficient method for the synthesis of diverse piperazin-2,5-dione derivatives, which are closely related to piperazin-2-ones. A post-Ugi cascade reaction has been developed for the facile synthesis of N-heterocyclic fused tryptamine-piperazine-2,5-dione conjugates, some of which have shown significant anticancer activity.[5]

Conclusion and Future Perspectives

The piperazin-2-one scaffold has firmly established itself as a versatile and promising platform for the discovery of novel therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, with particularly compelling evidence in the fields of oncology and virology. The modular nature of the piperazin-2-one core allows for extensive chemical modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

While significant strides have been made, the full therapeutic potential of piperazin-2-one derivatives is yet to be fully realized. The exploration of their antibacterial, antifungal, and neurological activities remains a relatively untapped area with immense promise. Future research efforts should be directed towards:

-

Expansion of Chemical Diversity: The synthesis and screening of larger and more diverse libraries of piperazin-2-one derivatives are crucial for identifying novel lead compounds with enhanced activity and improved pharmacological profiles.

-

Mechanism of Action Studies: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds will facilitate rational drug design and optimization.

-

In Vivo Efficacy and Safety Profiling: Promising lead candidates identified from in vitro studies must be rigorously evaluated in relevant animal models to assess their in vivo efficacy, pharmacokinetics, and safety.

The continued investigation of the piperazin-2-one scaffold holds the key to unlocking a new generation of innovative medicines to address a wide range of unmet medical needs.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 5. clyte.tech [clyte.tech]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Inhibition of adenovirus replication by a trisubstituted piperazin-2-one derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pnrjournal.com [pnrjournal.com]

- 15. derpharmachemica.com [derpharmachemica.com]

- 16. researchgate.net [researchgate.net]

- 17. ijcmas.com [ijcmas.com]

- 18. In vitro Antibacterial Evaluation of Newly Synthesized Heterocyclic Compounds Against Streptococcus Pneumoniae [jsciences.ut.ac.ir]

- 19. mdpi.com [mdpi.com]

- 20. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. connectsci.au [connectsci.au]

- 22. Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 23. New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Design, Synthesis, and Biological Evaluation of Trisubstituted Piperazine Derivatives as Noncovalent Severe Acute Respiratory Syndrome Coronavirus 2 Main Protease Inhibitors with Improved Antiviral Activity and Favorable Druggability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Synthesis and anticonvulsant activity of some piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. CN104402842A - Synthetic method of piperazidines drug intermediate - Google Patents [patents.google.com]

- 27. researchgate.net [researchgate.net]

- 28. WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate - Google Patents [patents.google.com]

A Comprehensive Technical Guide to 5-Methylpiperazin-2-one: Properties, Synthesis, and Applications in Drug Discovery

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Methylpiperazin-2-one is a heterocyclic organic compound that serves as a crucial building block in medicinal chemistry. As a derivative of the piperazine scaffold, which is recognized as a "privileged structure," it offers a versatile framework for the synthesis of complex, biologically active molecules.[1][2] Its unique structural and physicochemical properties make it an ideal starting point for developing novel therapeutic agents, particularly in oncology and for central nervous system disorders. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis methodologies, and its application as a scaffold in the design of targeted therapies, with a specific focus on the inhibition of the mTOR signaling pathway. Detailed experimental protocols are provided to illustrate its practical application in both synthesis and biological evaluation.

Section 1: Chemical Identity and Nomenclature

The precise identification of this compound is fundamental for its application in research and development. The compound exists as a racemate and as individual enantiomers, with stereochemistry playing a critical role in pharmacological activity.

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem |

| Synonyms | 5-Methyl-2-piperazinone | Synblock[3] |

| (5S)-5-Methyl-2-Piperazinone | ChemScene[4] | |

| CAS Number | 907973-06-2 (Racemic) | Synblock[3] |

| 1240583-20-3 ((S)-enantiomer) | ChemScene[4] | |

| Molecular Formula | C₅H₁₀N₂O | ChemScene[4] |

| SMILES | CC1CNC(=O)CN1 | ChemScene[4] |

| InChI | InChI=1S/C5H10N2O/c1-4-2-7-5(8)3-6-4/h4,6H,2-3H2,1H3,(H,7,8) | PubChem |

Section 2: Physicochemical Properties for Drug Development

The "drug-likeness" of a molecule is often predicted by its physicochemical properties. This compound possesses favorable characteristics that make it an attractive scaffold for oral drug candidates, aligning well with established principles such as Lipinski's Rule of Five.

| Property | Value | Significance in Drug Discovery |

| Molecular Weight | 114.15 g/mol [4] | Well below the 500 Da threshold, favoring absorption and diffusion. |

| Topological Polar Surface Area (TPSA) | 41.13 Ų[4] | Significantly less than 140 Ų, suggesting good potential for cell permeability and oral bioavailability. |

| LogP (Octanol-Water Partition Coeff.) | -0.9057[4] | Indicates high hydrophilicity, which is beneficial for aqueous solubility. This may need to be balanced by further substitution to enhance membrane permeability. |

| Hydrogen Bond Donors | 2[4] | Within the accepted range (≤5) for good membrane permeability. |

| Hydrogen Bond Acceptors | 2[4] | Within the accepted range (≤10) for good membrane permeability. |

Expert Insight: The low molecular weight and TPSA of this compound make it an excellent starting fragment for library synthesis. Its LogP value suggests that while solubility is high, medicinal chemists will likely focus on adding lipophilic groups during lead optimization to achieve the ideal balance of solubility and permeability required for oral absorption and target engagement.

Section 3: Synthesis and Chemical Reactivity

The synthesis of substituted piperazin-2-ones is an area of active research, with methodologies evolving to enhance efficiency, yield, and stereocontrol. Modern approaches often involve cascade reactions that form multiple chemical bonds in a single pot, which is highly valuable for creating chemical libraries for drug screening.[5][6][7]

A representative synthesis for an enantiomerically pure this compound can be conceptualized starting from a chiral amino acid, such as D- or L-alanine, which provides the core stereocenter.[8]

Representative Synthesis Workflow

Caption: A conceptual workflow for the synthesis of (S)-5-Methylpiperazin-2-one.

Experimental Protocol: Representative Synthesis

This protocol outlines a plausible, multi-step synthesis adapted from principles of peptide coupling and reductive cyclization.

-

N-Protection: L-Alanine is reacted with Di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., NaOH or Et₃N) in a suitable solvent like dioxane/water to yield N-Boc-L-alanine.

-

Causality: The Boc group protects the primary amine, preventing self-condensation and directing reactivity to the carboxylic acid group for the subsequent coupling step.

-

-

Amide Bond Formation: The protected Boc-L-alanine is coupled with a suitable N-terminal fragment, such as ethyl aminoacetate, using a peptide coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) in an aprotic solvent (e.g., DMF or CH₂Cl₂).

-

Deprotection: The Boc group is removed under acidic conditions (e.g., trifluoroacetic acid in CH₂Cl₂) to expose the terminal amine.

-

Cyclization/Lactamization: The linear dipeptide intermediate is heated in a high-boiling point solvent (e.g., toluene or xylene) under high dilution conditions. This promotes intramolecular cyclization over intermolecular polymerization to form the piperazin-2-one ring.

-

Trustworthiness: High dilution is a critical, self-validating step. It ensures that the reactive ends of a single molecule are more likely to find each other than to react with another molecule, maximizing the yield of the desired cyclic product.

-

-

Purification: The final product, this compound, is purified from the reaction mixture using column chromatography on silica gel.

Section 4: Applications in Medicinal Chemistry: Targeting the mTOR Pathway

The piperazine scaffold is a cornerstone in modern medicinal chemistry, integral to drugs targeting CNS disorders, oncology, and infectious diseases.[2][9] Its structure allows it to serve as a versatile linker that can correctly position other chemical groups to interact with biological targets like G-protein coupled receptors and kinases.[2]

A key application for piperazine-containing compounds is the development of inhibitors for the mammalian target of rapamycin (mTOR) signaling pathway. mTOR is a serine/threonine kinase that exists in two complexes, mTORC1 and mTORC2, and is a central regulator of cell growth, proliferation, and metabolism.[10][] Its dysregulation is a hallmark of many cancers, making it a prime therapeutic target.[3][12][13]

The mTOR Signaling Pathway

Caption: Simplified mTORC1 signaling pathway and the site of action for inhibitors.